molecular formula C7H7BrClNO2S B13081251 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid

Cat. No.: B13081251
M. Wt: 284.56 g/mol
InChI Key: QQDOICQSEGVDLA-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is an organic compound characterized by the presence of an amino group, a bromine atom, a chlorine atom, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes halogenation to introduce the bromine and chlorine atoms. This is followed by a nucleophilic substitution reaction to introduce the amino group. The final step involves the addition of the propanoic acid moiety through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially replacing them with hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiophene ring provides a planar structure that can intercalate with DNA or other planar biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)propanoic acid
  • 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid

Uniqueness

Compared to these similar compounds, 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This dual halogenation can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrClNO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)

InChI Key

QQDOICQSEGVDLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(CC(=O)O)N

Origin of Product

United States

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